1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one

Trifluoromethyl ketone pKa Hydrate formation

Researchers requiring multi-vector derivatization often face supply fragmentation-sourcing separate bromo, nitro, and trifluoromethyl building blocks. This disubstituted aryl trifluoromethyl ketone consolidates all three orthogonal handles into one monomer, eliminating redundant procurement. - Electrophilic TFMK forms stable tetrahedral hydrates (ΔpKa ≈ -2) for serine hydrolase inhibition. - Aryl-Br enables Suzuki coupling for late-stage fluorophore/biotin tagging. - Reducible -NO₂ permits amine formation for amide coupling or reductive amination. A single shipment replaces three mono-functional precursors, reducing logistics overhead for medicinal chemistry and agrochemical programs.

Molecular Formula C8H3BrF3NO3
Molecular Weight 298.01 g/mol
Cat. No. B13625481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one
Molecular FormulaC8H3BrF3NO3
Molecular Weight298.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Br
InChIInChI=1S/C8H3BrF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H
InChIKeyJXVAEYKYBONZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one: A Multi-Functional Aryl Trifluoromethyl Ketone Building Block for Procurement


1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one (CAS 2354279-49-3) is a disubstituted aryl trifluoromethyl ketone (TFMK) with the molecular formula C8H3BrF3NO3 and a molecular weight of 298.01 g·mol⁻¹ . It belongs to the class of α,α,α-trifluoroacetophenone derivatives, which are recognized as potent transition-state analog inhibitors of serine hydrolases and versatile synthetic intermediates. The compound uniquely positions three orthogonal reactive handles—an electrophilic trifluoromethyl ketone, a reducible nitro group, and a cross-coupling-competent bromo substituent—on a single phenyl ring, enabling divergent chemical elaboration strategies that are not simultaneously available in simpler mono- or di-substituted analogs.

1Three orthogonal reactive handles (Br, NO₂, COCF₃) enable divergent parallel synthesis on a single ring.
2Electrophilic trifluoromethyl ketone warhead supports serine hydrolase target-engagement studies.
3Strongly electron-deficient aryl core facilitates nucleophilic aromatic substitution (SNAr) pathways.

Why 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one Cannot Be Replaced by a Close Analog in Research Procurement


Substituting 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one with a seemingly analogous compound—such as the non-fluorinated 1-(4-bromo-3-nitrophenyl)ethanone or the non-brominated 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone—fundamentally alters the compound's reactivity profile and synthetic utility. The trifluoromethyl ketone moiety dramatically lowers the pKa of the hydrated ketone by approximately 2 pK units relative to the corresponding alcohol, enabling formation of a stable tetrahedral hydrate that is essential for serine hydrolase inhibition [1]. Simultaneously, the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions that is absent in the non-halogenated analog. Replacing the nitro group with hydrogen alters the ring's electron deficiency and removes the option for reductive amination or further nitro-group-directed functionalization. These are not incremental differences; they represent the loss of entire synthetic vectors that define the compound's raison d'être in medicinal chemistry and materials science programs.

Target
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one
Three handles present
Analogs & mismatches
Non-fluorinated acetophenone analog
Loses low-pKa hydrate; serine hydrolase reactivity may not transfer
4-Nitro TFMK (no bromo)
Cross-coupling vector absent; diversification options shift significantly
4-Bromo TFMK (no nitro)
Reductive amination and SNAr activation potential removed

Quantitative Differentiation Evidence for 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one Against Its Closest Analogs


Enhanced Ketone Hydrate Acidity versus Non-Fluorinated Acetophenone Analog

The trifluoromethyl ketone group in the target compound converts the carbonyl into a geminal diol (hydrate) in aqueous media, conferring a markedly lower pKa compared to the non-fluorinated methyl ketone analog. For m-nitro-α,α,α-trifluoroacetophenone, the hydrate pKa was measured at 9.18, whereas the corresponding non-fluorinated acetophenone hydrates show pKa values above 11 [1]. The target compound, bearing both m-nitro and p-bromo substituents, is expected to exhibit a further pKa depression due to the additive electron-withdrawing effects, enhancing its electrophilic character and biological target engagement capability.

Hydrate pKa
Class-level
pKa <9Δ >2
Vs. non-fluorinated analog pKa >11, aqueous
Supports target-engagement assay interpretation
Hammett extrapolation; verify experimentally
Trifluoromethyl ketone pKa Hydrate formation

Orthogonal Synthetic Handles: Single-Ring Bromo, Nitro, and Trifluoromethyl Ketone versus Mono-Functional Analogs

The target compound uniquely combines a bromo (Br) substituent for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, a nitro (NO₂) group reducible to a primary amine (enabling amide, sulfonamide, or urea library synthesis), and an electrophilic trifluoromethyl ketone that can be transformed into trifluoromethyl alcohols, imines, or heterocycles [1]. In contrast, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (CAS 58808-61-0) lacks the bromo handle, and 1-(4-bromophenyl)-2,2,2-trifluoroethanone (CAS 16184-89-7) lacks the nitro handle, limiting each to only two parallel derivatization pathways rather than three.

Orthogonal handles
Head-to-head
3 handlesvs2 handles
Br, NO₂, COCF₃ vs mono-functional analogs
May reduce synthetic steps and intermediate sourcing
Cross-coupling Reductive chemistry Divergent synthesis

Electron-Deficient Ring Activation for Nucleophilic Aromatic Substitution versus Electron-Richer Analogs

The combined Hammett σ values for the para-bromo (σp = 0.23) and meta-nitro (σm = 0.71) substituents, along with the strongly electron-withdrawing trifluoroacetyl group (σp ≈ 0.80), render the aromatic ring highly electron-deficient. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) reactions at the position ortho to the nitro group, a reactivity not available in the analog lacking the nitro substituent (1-(4-bromophenyl)-2,2,2-trifluoroethanone) or in the non-fluorinated analog where the acetyl group is a weaker electron-withdrawing group [1][2].

Ring electrophilicity
Class-level
∑σ ≈ 1.74~46-69% higher
Vs non-nitrated/non-fluorinated ∑σ ≈1.03
Supports SNAr-based late-stage diversification
Hammett summation; reaction scope to verify
SNAr Electrophilicity Hammett constant

Crystal Engineering Differentiation: Halogen Bonding Capacity versus Isosteric Non-Halogenated TFMK

Crystallographic studies on halogenated trifluoroacetophenones reveal that the bromo substituent participates in specific Br···O and Br···Br intermolecular contacts that are absent in the non-halogenated nitro derivative [1]. In the cryocrystallized structures of low-melting halogenated trifluoroacetophenones, the basic supramolecular building block is defined by an intramolecular C–H···F contact, but the bromo derivative additionally engages in Type-I and Type-II halogen bonds that influence crystal packing density and melting point. The target compound, bearing both bromo and nitro groups, is predicted to exhibit a richer hydrogen- and halogen-bonding network than 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, which relies solely on C–H···O and π···π interactions.

Solid-state interactions
Context-dependent
5+ types~2× motifs
Predicted Br···O, NO₂···π etc.
May support solid-state property screening
Cross-study crystallographic analysis
Crystal engineering Halogen bonding Solid-state reactivity

Procurement-Driven Application Scenarios for 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one


Serine Hydrolase Probe Design via Trifluoromethyl Ketone Warhead

The low pKa of the hydrated trifluoromethyl ketone (Section 3, Evidence 1) positions this compound as a starting material for activity-based probes targeting serine hydrolases (e.g., FAAH, MAGL, cathepsin K). The Br handle permits late-stage installation of a fluorophore or biotin tag via Suzuki coupling, while the nitro group can be reduced and acylated to fine-tune binding affinity. Researchers should procure the compound when a multi-pronged derivatization strategy is required, rather than assembling the same functionality stepwise from mono-functional precursors.

Divergent Library Synthesis for Kinase or Protease Inhibitor SAR

With three orthogonal handles (Section 3, Evidence 2), this compound is ideally suited for parallel library synthesis. The trifluoroacetyl group can be converted into trifluoromethyl heterocycles, the nitro group reduced to an amine for amide coupling, and the bromo group used for Pd-catalyzed aryl-aryl bond formation. This divergency eliminates the need to synthesize and stock three separate mono-functional building blocks, reducing procurement overhead and logistics complexity in medium-throughput medicinal chemistry efforts.

Electron-Deficient Scaffold for Nucleophilic Aromatic Substitution (SNAr) in Agrochemical Intermediates

The pronounced electron deficiency of the ring (Section 3, Evidence 3) makes this compound a suitable electrophilic partner for SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles. This is particularly valuable for the synthesis of herbicidal diphenyl ethers, fungicidal triazoles, and other agrochemical architectures where sequential functionalization of a bromo-nitro-trifluoromethylbenzene core is required.

Crystal Engineering and Co-Crystal Formulation Studies

The anticipated multi-modal halogen- and hydrogen-bonding capacity (Section 3, Evidence 4) makes this compound a candidate for systematic crystal engineering studies aimed at tuning the solubility and bioavailability of active pharmaceutical ingredients (APIs) through co-crystal formation. Procurement of the compound for solid-state formulation screening is justified when aiming to exploit both halogen-bond donor (Br) and hydrogen-bond acceptor (NO₂, CF₃) functionalities simultaneously.

Application
Selection Property
Validation Focus
Serine hydrolase probe assembly
Multi-handle derivatization capability
Target engagement assay suitability
Divergent medicinal chemistry library
Orthogonal functional group architecture
Route-divergence and intermediate efficiency
Agrochemical intermediate synthesis
Electron-deficient aryl scaffold
SNAr nucleophile scope
Co-crystal and solid-state formulation
Multi-modal non-covalent interaction profile
Solid-state packing and property screening
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